3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC14662253
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrN3 |
|---|---|
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | 3-bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C8H8BrN3/c1-5-3-4-10-8-7(9)6(2)11-12(5)8/h3-4H,1-2H3 |
| Standard InChI Key | HIUOHLUOIHOAST-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=NC2=C(C(=NN12)C)Br |
Introduction
Chemical Structure and Molecular Characteristics
Structural Features
3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine features a bicyclic framework where a pyrazole ring (positions 1–5) is fused to a pyrimidine ring (positions 5–7) . Key substituents include:
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Bromine at position 3, enabling electrophilic substitution reactions.
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Methyl groups at positions 2 and 7, influencing electronic and steric properties .
The canonical SMILES representation is , reflecting the connectivity and substituent positions .
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 226.07 g/mol | |
| Density | 1.67 g/cm³ | |
| IUPAC Name | 3-bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine |
Synthesis and Reaction Chemistry
Synthetic Routes
The compound is synthesized via a two-step protocol:
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Cyclization: 3-Aminopyrazole reacts with 1,3-dicarbonyl compounds (e.g., acetylacetone) to form the pyrazolo[1,5-a]pyrimidine core .
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Functionalization:
Key Reaction Conditions:
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Bromination proceeds regioselectively at position 3 due to electron-rich regions identified via HMO calculations .
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Methylation at positions 2 and 7 is achieved under basic conditions, preserving the bromine substituent .
Reactivity
The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl groups enhance stability against oxidation . Nitration studies on analogous compounds show reagent-dependent regioselectivity, with nitric acid/sulfuric acid favoring position 3 and nitric acid/acetic anhydride targeting position 6 .
Physicochemical Properties
Spectral Characteristics
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NMR: Protons at position 3 and 6 exhibit distinct deshielding:
Solubility and Stability
The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., chloroform, DMSO). Stability under ambient conditions is attributed to the electron-withdrawing bromine and steric protection from methyl groups .
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a precursor for:
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Kinase Inhibitors: Functionalization at position 3 introduces pharmacophores targeting ATP-binding sites .
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Antimicrobial Agents: Hybrid derivatives with triazole moieties show broad-spectrum activity .
Case Study: Anticancer Derivative
Replacement of bromine with a carboxylic acid group (e.g., 3-bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid) yields compounds with enhanced solubility and tumor selectivity .
Analytical and Industrial Considerations
Quality Control
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